An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-3-fluoropyridin-2-amine, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, explore plausible synthetic routes, and detail its reactivity in crucial cross-coupling reactions, offering field-proven insights into its application.
Core Molecular Attributes and Physicochemical Properties
5-Bromo-3-fluoropyridin-2-amine, with the CAS number 748812-37-5, is a halogenated pyridine derivative that presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and an amino group, each influencing the molecule's reactivity and physical characteristics.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";
} Caption: Chemical structure of 5-Bromo-3-fluoropyridin-2-amine.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 142-145°C | |
| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol | |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Monoisotopic Mass | 189.95419 Da | [1] |
Synthesis Pathway: A Proposed Protocol
While a specific, detailed synthesis protocol for 5-bromo-3-fluoropyridin-2-amine is not extensively documented in publicly available literature, a plausible and efficient route can be devised based on established pyridine chemistry. The proposed synthesis starts from the commercially available 3-fluoropyridin-2-amine and involves a regioselective bromination.
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} Caption: Proposed synthesis of 5-Bromo-3-fluoropyridin-2-amine.
Rationale for Reagent Selection:
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N-Bromosuccinimide (NBS): NBS is a mild and highly regioselective brominating agent for electron-rich aromatic and heteroaromatic rings. The amino group at the 2-position and the fluorine at the 3-position are both activating and ortho-, para-directing. The steric hindrance from the amino group and the electronic influence of the fluorine atom are expected to direct the bromination to the less hindered and electronically favorable 5-position.
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Acetonitrile (CH₃CN): Acetonitrile is a suitable polar aprotic solvent for this type of reaction, as it can dissolve the starting material and reagent without participating in the reaction.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoropyridin-2-amine (1.0 equivalent).
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Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).
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Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-3-fluoropyridin-2-amine as a solid.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | d | ~2.0 | H-6 |
| ~7.40 | dd | ~2.0, ~8.0 | H-4 |
| ~5.00 | br s | - | -NH₂ |
Rationale for Predicted Shifts:
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H-6: This proton is ortho to the ring nitrogen and will appear as a doublet due to coupling with H-4. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the nitrogen.
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H-4: This proton is coupled to both H-6 and the fluorine at C-3, resulting in a doublet of doublets.
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-NH₂: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, J ≈ 240 Hz) | C-3 (C-F) |
| ~148 | C-2 (C-NH₂) |
| ~142 | C-6 |
| ~125 (d, J ≈ 15 Hz) | C-4 |
| ~105 | C-5 (C-Br) |
Rationale for Predicted Shifts:
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C-3: The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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C-2 and C-6: These carbons are adjacent to the nitrogen and will be shifted downfield.
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C-4: This carbon will show a smaller two-bond C-F coupling.
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C-5: The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect".
Reactivity and Applications in Cross-Coupling Reactions
5-Bromo-3-fluoropyridin-2-amine is a versatile substrate for palladium-catalyzed cross-coupling reactions, primarily due to the presence of the C-Br bond. The two most significant applications in drug discovery are Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
dot graph "Reactivity_Diagram" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#FFFFFF";
} Caption: Key cross-coupling reactions of 5-Bromo-3-fluoropyridin-2-amine.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of 5-bromo-3-fluoropyridin-2-amine, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 5-position.
General Protocol:
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Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 5-bromo-3-fluoropyridin-2-amine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq).
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).
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Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of diaryl or alkylaryl amines. This is particularly useful for introducing diverse amine functionalities at the 5-position of the pyridine ring.
General Protocol:
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Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%). The flask is evacuated and backfilled with an inert gas.
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Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 eq) and 5-bromo-3-fluoropyridin-2-amine (1.0 eq).
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Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the desired primary or secondary amine (1.2 eq).
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Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The product is purified by column chromatography.[2][3]
Safety and Handling
5-Bromo-3-fluoropyridin-2-amine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from PubChem.[1]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a strategically important building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its trifunctional nature allows for a range of chemical transformations, with palladium-catalyzed cross-coupling reactions being of particular significance in the field of drug discovery. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and reliable protocols for its key reactions, empowering researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
